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Compound of Interest

Compound Name: 1-Propyne, 3-(1-ethoxyethoxy)-

Cat. No.: B092017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

1-Propyne, 3-(1-ethoxyethoxy)-, a valuable intermediate in organic synthesis. This document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for obtaining these spectra.

Introduction
1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a bifunctional molecule featuring a

terminal alkyne and an acetal protecting group.[1] This structure makes it a versatile building

block in the synthesis of complex organic molecules. The propargyl group offers a reactive site

for carbon-carbon bond formation, while the 1-ethoxyethoxy group serves as a stable

protecting group for alcohols under various reaction conditions.[1] Accurate spectral

characterization is crucial for its identification and for monitoring its reactions in synthetic

pathways.

Spectral Data
The following sections present the key spectral data for 1-Propyne, 3-(1-ethoxyethoxy)-.
While experimental data from sources like Sigma-Aldrich and Bio-Rad Laboratories is

referenced, some of the presented values are based on established theoretical predictions and

analysis of analogous structures.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- is characterized by distinct

signals corresponding to the ethoxy, acetal, and propargyl moieties.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.8 Quartet 1H O-CH(CH₃)-O

~4.2 Doublet 2H O-CH₂-C≡CH

~3.5-3.7 Quartet 2H O-CH₂-CH₃

~2.4 Triplet 1H C≡C-H

~1.3 Doublet 3H O-CH(CH₃)-O

~1.2 Triplet 3H O-CH₂-CH₃

Predicted data based on analogous structures.[1]

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.
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Chemical Shift (δ) (ppm) Assignment

~100 -O-CH(CH₃)-O-

~80 -C≡CH

~75 -C≡CH

~62 -O-CH₂-CH₃

~58 -O-CH₂-C≡CH

~20 -O-CH(CH₃)-O-

~15 -O-CH₂-CH₃

Predicted data based on analogous structures.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- shows characteristic absorptions for the alkyne

and ether linkages.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~2980-2850 Medium-Strong C-H (sp³) stretch

~2120 Weak-Medium C≡C stretch

~1100 Strong, Broad C-O-C stretch (asymmetric)

Predicted data based on analogous structures.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular weight of 1-Propyne, 3-(1-ethoxyethoxy)- is 128.17 g/mol .[2]
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m/z Possible Fragment

128 [M]⁺ (Molecular Ion)

99 [M - C₂H₅]⁺

83 [M - OC₂H₅]⁺

73 [CH₃CH(O)OCH₂CH₃]⁺

Predicted data based on fragmentation patterns of similar compounds.[1]

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Propyne, 3-(1-ethoxyethoxy)-.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b092017
https://www.benchchem.com/product/b092017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-150 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-

IR).[2]

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

Place a single drop of neat 1-Propyne, 3-(1-ethoxyethoxy)- directly onto the crystal.

Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt

plates (e.g., NaCl or KBr).

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the clean, empty ATR crystal or salt plates before running

the sample.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption peaks.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI).

Sample Introduction:

Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

Ionization Energy: 70 eV.

Mass Range: m/z 30-200.

Source Temperature: 200-250 °C.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations
Spectral Analysis Workflow
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The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like 1-Propyne, 3-(1-ethoxyethoxy)-.

Sample Preparation

Data Acquisition

Data Processing & Analysis

1-Propyne, 3-(1-ethoxyethoxy)-

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectral Analysis.

Logical Relationship of Spectral Data
This diagram shows how the different spectral data types contribute to the final structural

determination.
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Spectral Data

1-Propyne, 3-(1-ethoxyethoxy)-
Structure

¹H NMR
(Proton Environments)

¹³C NMR
(Carbon Skeleton)

IR
(Functional Groups)

MS
(Molecular Weight &

Fragmentation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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